molecular formula C18H12FN3O4S2 B12121023 5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12121023
M. Wt: 417.4 g/mol
InChI Key: AFBCHFOZLYMPJU-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic pyrrol-2-one derivatives, characterized by a fused bicyclic system with a 1,3,4-thiadiazole substituent. Its structure includes:

  • 4-(Furan-2-ylcarbonyl): A furan-derived acyl group contributing to planarity and π-π stacking interactions.
  • 1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]: A thiadiazole ring with a methylsulfanyl group, which may influence electron density and binding affinity.
  • 3-Hydroxy group: Provides hydrogen-bonding capability, critical for intermolecular interactions in crystal packing or biological targets .

Synthetic routes typically involve multi-step heterocyclic condensation, with crystallization from dimethylformamide (DMF) yielding single crystals suitable for X-ray diffraction (SHELX software is widely used for structural refinement) .

Properties

Molecular Formula

C18H12FN3O4S2

Molecular Weight

417.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H12FN3O4S2/c1-27-18-21-20-17(28-18)22-13(9-4-6-10(19)7-5-9)12(15(24)16(22)25)14(23)11-3-2-8-26-11/h2-8,13,24H,1H3

InChI Key

AFBCHFOZLYMPJU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on recent research findings.

Molecular Characteristics

  • IUPAC Name : 2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one
  • Molecular Formula : C18H12FN3O4S2
  • Molecular Weight : 417.43 g/mol
  • Hydrogen Bond Acceptors : 9
  • Hydrogen Bond Donors : 1
  • LogP (XlogP) : 3.7

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways associated with cell survival and growth. For instance, it has demonstrated activity against breast cancer and leukemia cells through the modulation of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential as a therapeutic agent in treating inflammatory diseases . The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential . The presence of the thiadiazole moiety is believed to enhance its antimicrobial activity.

Structure-Activity Relationship (SAR)

The structure of 5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one plays a crucial role in its biological activity. The fluorophenyl group is associated with increased lipophilicity and improved binding affinity to biological targets. The furan and thiadiazole rings contribute to its interaction with various enzymes and receptors involved in disease processes .

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, the compound was evaluated against several cancer cell lines. It exhibited IC50 values in the low micromolar range, indicating potent anticancer effects. The study emphasized its ability to induce apoptosis via the mitochondrial pathway.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound using a murine model of inflammation. Results showed significant reduction in paw edema and cytokine levels, suggesting its therapeutic potential for diseases like rheumatoid arthritis .

Scientific Research Applications

Research indicates that compounds similar to 5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds with thiadiazole units are often studied for their ability to inhibit bacterial growth .
  • Anticancer Activity : The structural features may contribute to cytotoxic effects against various cancer cell lines .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in synthesizing other heterocyclic compounds with potential biological applications. For example, derivatives can be modified to enhance their pharmacological profiles or target specific biological pathways .

Pharmaceutical Development

Given its favorable properties, this compound is being explored for development into novel pharmaceuticals. The presence of multiple heteroatoms (nitrogen and sulfur) may lead to unique interactions with biological targets, making it a candidate for drug design .

Case Study 1: Antimicrobial Activity

A study examined the efficacy of similar compounds in inhibiting bacterial strains. The results indicated that modifications in the thiadiazole structure significantly enhanced antimicrobial activity against resistant strains of bacteria. This suggests that derivatives of the compound could be developed as new antibiotics .

Case Study 2: Anticancer Research

Another research article focused on evaluating the anticancer properties of related compounds. The study demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a promising therapeutic index for future drug development .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation to form a carbonyl group. This reaction is critical for modifying the compound’s electronic properties and enhancing its biological activity.

Reaction Oxidizing Agent Conditions Product Reference
Hydroxyl → CarbonylKMnO<sub>4</sub> or CrO<sub>3</sub>Acidic, room temperature3-keto derivative

Reduction Reactions

The furan-2-carbonyl and pyrrol-2-one carbonyl groups are susceptible to reduction, forming hydroxyl or alcohol functionalities.

Reaction Reducing Agent Conditions Product Reference
Carbonyl → HydroxylNaBH<sub>4</sub> or LiAlH<sub>4</sub>Anhydrous solvent, refluxReduced alcohol derivatives

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group participates in EAS reactions, enabling halogenation or nitration.

Reaction Reagent Conditions Position Product Reference
HalogenationBr<sub>2</sub>/FeBr<sub>3</sub>0–5°C, DCMPara to fluorineBrominated derivative
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>50°C, 2 hoursMeta to fluorineNitro-substituted derivative

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the methylsulfanyl group, enabling structural diversification.

Reaction Nucleophile Conditions Product Reference
S-Methyl substitutionAmines or thiolsBasic (K<sub>2</sub>CO<sub>3</sub>), DMF, 80°CThiadiazole-modified analogs

Hydroxyl Group Functionalization

The hydroxyl group participates in esterification or etherification reactions.

Reaction Reagent Conditions Product Reference
EsterificationAcetic anhydridePyridine, RTAcetylated derivative
EtherificationAlkyl halidesNaH, THF, refluxAlkyl ether analogs

Stability and Solubility

The compound remains stable under standard laboratory conditions but degrades under prolonged UV exposure or strong acidic/basic environments.

Property Value Conditions Reference
Solubility>10 mg/mL in DMSO, <1 mg/mL in H<sub>2</sub>O25°C
Thermal StabilityStable up to 200°CN<sub>2</sub> atmosphere

Key Structural Insights from Spectral Data

  • NMR : The hydroxyl proton resonates at δ 10.2 ppm (singlet), while the fluorophenyl protons appear as a doublet at δ 7.3–7.8 ppm .

  • IR : Strong absorption bands at 1720 cm<sup>−1</sup> (C=O), 1650 cm<sup>−1</sup> (C=N), and 1240 cm<sup>−1</sup> (C-F) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 5-(4-Fluorophenyl), 4-(furan-2-ylcarbonyl), 1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl] ~423.4 g/mol* Methylsulfanyl group enhances sulfur-mediated interactions.
4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-p-tolyl-1,5-dihydro-2H-pyrrol-2-one 5-p-Tolyl, 5-methyl-thiadiazole 381.4 g/mol Methyl on thiadiazole reduces steric bulk; p-tolyl enhances hydrophobicity.
4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one 4-Ethoxybenzoyl, 2-fluorophenyl ~494.5 g/mol* Ethoxy group increases electron density; 2-fluorophenyl alters steric fit.
4-(1-Benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-... Benzofuranyl, 4-chlorophenyl, 2-fluorobenzyl-sulfanyl ~641.1 g/mol* Bulkier benzofuranyl and fluorobenzyl groups may hinder target binding.

*Calculated based on molecular formula.

Key Comparisons

Substituent Effects on Bioactivity: The methylsulfanyl group in the target compound vs. methyl in ’s analogue may alter sulfur’s nucleophilicity, affecting interactions with enzymatic thiols or metal ions . Fluorophenyl vs.

Crystal Packing and Solubility :

  • Compounds with p-tolyl () exhibit greater hydrophobicity, reducing aqueous solubility compared to the target compound’s fluorophenyl group .
  • Ethoxybenzoyl () introduces steric hindrance and electron-donating effects, which could disrupt π-stacking observed in the target compound’s furan-carbonyl system .

Synthetic Yields and Characterization :

  • The target compound and its analogues are synthesized in high yields (>70%) via similar routes, but crystallization from DMF is critical for obtaining diffraction-quality crystals .
  • Isostructural derivatives (e.g., chloro vs. bromo in ) show nearly identical unit cells, with halogen size minimally affecting packing but influencing intermolecular halogen bonding .

Research Findings and Implications

  • Antimicrobial Potential: Analogues like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit antimicrobial activity, suggesting the target compound’s thiadiazole and fluorophenyl groups may confer similar properties .
  • Thermodynamic Stability: The 3-hydroxy group in all analogues facilitates intramolecular hydrogen bonding, stabilizing the enol tautomer and influencing redox properties .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via base-assisted cyclization , a method validated for structurally similar pyrrol-2-ones (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives) . Key steps include:

  • Reactant selection : Use fluorophenyl and thiadiazolyl precursors with appropriate leaving groups.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization efficiency.
  • Temperature control : Reactions typically proceed at 80–100°C, monitored by TLC for intermediate formation.
  • Yield improvement : Adjust stoichiometry (e.g., 1:1.2 molar ratio of core pyrrolone to acylating agent) and employ slow addition of reagents to minimize side reactions. Evidence from analogous syntheses shows yields ranging from 46% to 63% depending on substituent reactivity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent integration and carbon environments (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, furan carbonyl carbons at δ 160–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemistry and confirms solid-state conformation, as demonstrated for fluorophenyl-pyrazole analogs .
  • FTIR : Detects functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, carbonyl at 1650–1750 cm⁻¹) .

Advanced Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected NMR splitting or HRMS adducts)?

Contradictions often arise from tautomerism , rotamers , or impurities . Methodological approaches include:

  • 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations to distinguish overlapping signals (e.g., furan vs. thiadiazole protons) .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in hydroxyl-pyrrolones) .
  • X-ray crystallography : Provides unambiguous structural confirmation, as seen in fluorophenyl-pyrazol-3-one derivatives .
  • HRMS with alternative ionization modes : Use ESI⁺/ESI⁻ or APCI to rule out adduct interference .

Q. What computational methods are recommended to study electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with crystallographic bond lengths (e.g., C=O vs. C–O in pyrrolone rings) .
  • Molecular docking : Assess potential binding interactions if biological targets (e.g., enzymes) are hypothesized.
  • Solvent-effect modeling : Simulate polarity impacts on tautomeric equilibria using PCM or SMD models .

Q. How to design analogs to explore structure-activity relationships (SAR)?

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups, as seen in pyrazole and thiadiazole analogs .
  • Bioisosteric replacement : Swap furan-2-ylcarbonyl with thiophene or imidazole carbonyl to modulate lipophilicity .
  • In vitro assays : Test analogs for activity (e.g., enzyme inhibition, cytotoxicity) using protocols validated for marine-derived pyrrolones .

Q. What mechanistic insights exist for the cyclization step in its synthesis?

  • Base-assisted intramolecular cyclization : Likely proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack on the carbonyl carbon. Evidence from similar pyrrol-2-one syntheses supports a stepwise mechanism .
  • Role of substituents : Electron-deficient aryl groups (e.g., 4-fluorophenyl) accelerate cyclization by stabilizing transition states through resonance .
  • Kinetic studies : Monitor reaction progress via ¹H NMR to identify rate-limiting steps (e.g., intermediate enolate formation) .

Methodological Tables

Parameter Example Data Source
Melting Point Range138–211°C (varies by substituent)
HRMS Accuracy<2 ppm error for [M+H]⁺
X-ray Bond Length (C=O)1.22 Å (consistent with DFT results)
Yield Optimization46–63% via stoichiometric adjustment

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